(Benzamido)oxy Acetic Acid-d2
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Overview
Description
(Benzamido)oxy Acetic Acid-d2 is a deuterium-labeled compound with the molecular formula C9H7D2NO4 and a molecular weight of 197.18 . This compound is a stable isotope-labeled analog of (Benzamido)oxy Acetic Acid, which is used in various scientific research applications due to its unique properties.
Preparation Methods
Industrial production methods for deuterium-labeled compounds often involve the use of deuterated water (D2O) or deuterated organic solvents. These methods ensure the incorporation of deuterium atoms into the desired positions within the molecule, resulting in a stable isotope-labeled product .
Chemical Reactions Analysis
(Benzamido)oxy Acetic Acid-d2 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol or amine derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(Benzamido)oxy Acetic Acid-d2 has several scientific research applications, including:
Metabolic Research: Stable isotope labeling allows researchers to study metabolic pathways in vivo in a safe manner.
Environmental Studies: Used as environmental pollutant standards for the detection of air, water, soil, sediment, and food.
Clinical Diagnostics: Isotopes are used for imaging, diagnosis, and newborn screening.
Mechanism of Action
The mechanism of action of (Benzamido)oxy Acetic Acid-d2 involves its interaction with specific molecular targets and pathways. As an inhibitor of peptidylglycine α-hydroxylating monooxygenase (PHM), it interferes with the enzyme’s activity, affecting the hydroxylation of peptidylglycine substrates. This inhibition can lead to changes in the levels of bioactive peptides, impacting various physiological processes.
Comparison with Similar Compounds
(Benzamido)oxy Acetic Acid-d2 is unique due to its deuterium labeling, which provides distinct advantages in research applications. Similar compounds include:
(Benzamido)oxy Acetic Acid: The non-deuterated analog with similar chemical properties but without the benefits of stable isotope labeling.
(Phenylformamido)oxy Acetic Acid: Another analog with a different substituent on the acetic acid moiety.
The uniqueness of this compound lies in its stable isotope labeling, which allows for precise tracking and analysis in various scientific studies.
Properties
IUPAC Name |
2-benzamidooxy-2,2-dideuterioacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c11-8(12)6-14-10-9(13)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,13)(H,11,12)/i6D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRGQGLIUAMOOC-NCYHJHSESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NOCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)ONC(=O)C1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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